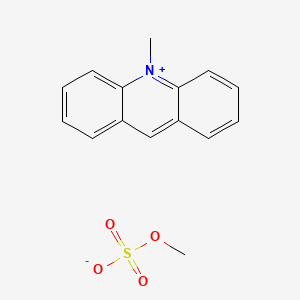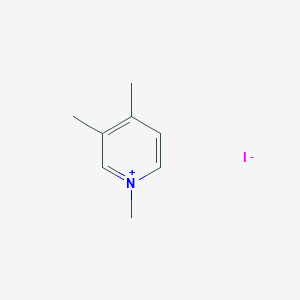
1,3,4-Trimethylpyridinium iodide
描述
1,3,4-Trimethylpyridinium iodide is an organic compound with the molecular formula C₈H₁₂IN. It is a quaternary ammonium salt derived from pyridine, where three methyl groups are attached to the nitrogen atom and the 1, 3, and 4 positions of the pyridine ring. This compound is known for its stability and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylpyridinium iodide can be synthesized by reacting 3,4-dimethylpyridine with methyl iodide in an organic solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures, around 70°C, for 24 hours. The resulting product is then purified through crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
1,3,4-Trimethylpyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the iodide ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for this compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 1,3,4-trimethylpyridinium hydroxide.
科学研究应用
1,3,4-Trimethylpyridinium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and coordination complexes.
Biology: The compound can be used in studies involving quaternary ammonium salts and their interactions with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of antimicrobial agents.
Industry: It is used in the production of various chemical products, including catalysts and intermediates for organic synthesis.
作用机制
The mechanism of action of 1,3,4-trimethylpyridinium iodide involves its interaction with biological molecules through ionic and hydrogen bonding. The compound can disrupt cell membranes and proteins, leading to its potential use as an antimicrobial agent. The molecular targets and pathways involved include the disruption of membrane integrity and inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
- 1,3,5-Trimethylpyridinium iodide
- 3-Bromo-1-methylpyridinium iodide
Comparison
1,3,4-Trimethylpyridinium iodide is unique due to the specific positioning of the methyl groups on the pyridine ring, which affects its chemical reactivity and stability. Compared to 1,3,5-trimethylpyridinium iodide, the 1,3,4-isomer has different steric and electronic properties, leading to variations in its reactivity and applications .
属性
IUPAC Name |
1,3,4-trimethylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.HI/c1-7-4-5-9(3)6-8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYBCUFHJCJFD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501945 | |
| Record name | 1,3,4-Trimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-41-6 | |
| Record name | NSC7493 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Trimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
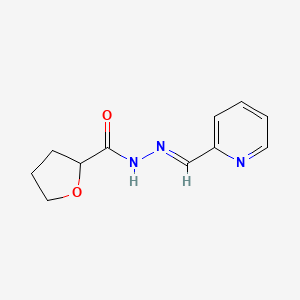
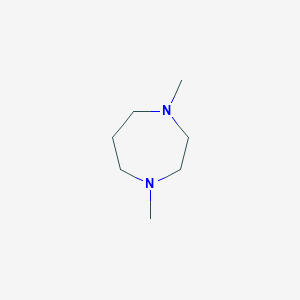
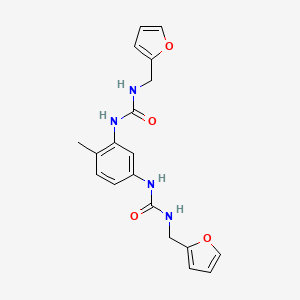
![N-(3,4-dimethylphenyl)-2-[(2-phenylhydrazino)carbothioyl]hydrazinecarbothioamide](/img/structure/B3337297.png)

![2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B3337304.png)
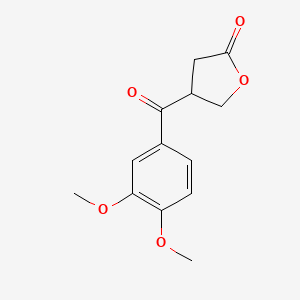

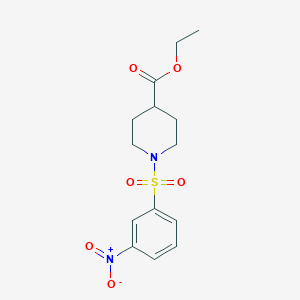

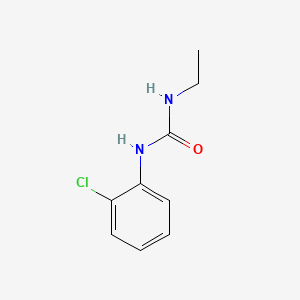
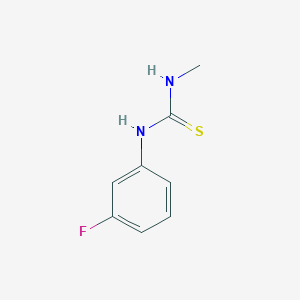
-](/img/structure/B3337346.png)
